An In-depth Technical Guide to 2-Nitroresorcinol: Chemical Properties and Structure
An In-depth Technical Guide to 2-Nitroresorcinol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 2-Nitroresorcinol (CAS No: 601-89-8). The information is compiled from established chemical databases and scientific literature to support research and development activities.
Chemical Structure and Identifiers
2-Nitroresorcinol, also known as 2-nitro-1,3-benzenediol, is an organic compound featuring a benzene ring substituted with two hydroxyl (-OH) groups at positions 1 and 3, and a nitro (-NO2) group at position 2.[1] This substitution pattern is critical to its chemical reactivity and properties.
Caption: 2D chemical structure of 2-Nitroresorcinol.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
|---|---|---|
| CAS Number | 601-89-8 | |
| Molecular Formula | C₆H₅NO₄ | [1] |
| Molecular Weight | 155.11 g/mol | [2] |
| IUPAC Name | 2-nitrobenzene-1,3-diol | [3] |
| Synonyms | 1,3-Benzenediol, 2-nitro-; 2,6-Dihydroxynitrobenzene; 2-Nitro-1,3-benzenediol | [1][4] |
| InChI | InChI=1S/C6H5NO4/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,8-9H | [1] |
| InChI Key | ZLCPKMIJYMHZMJ-UHFFFAOYSA-N | [1] |
| SMILES | Oc1cccc(O)c1--INVALID-LINK--=O | [3] |
| PubChem CID | 11760 |[2] |
Physicochemical Properties
2-Nitroresorcinol presents as an orange crystalline powder.[2][5] It is slightly soluble in water and shows good solubility in methanol.[5][6]
Table 2: Physicochemical Data
| Property | Value | Reference |
|---|---|---|
| Melting Point | 81-83 °C | [5] |
| Boiling Point | 234 °C | [6] |
| Appearance | Orange crystalline powder | [2][5] |
| Solubility | Slightly soluble in water. Soluble in various organic solvents. | [1][5][6] |
| Vapor Pressure | 0.0000227 mmHg | [2] |
| Autoignition Temp. | 800 °F |
| logP | 0.8 (at 20 °C) |[7] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of 2-Nitroresorcinol. Key data from Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy are summarized below.
Table 3: Spectroscopic Data Summary
| Technique | Key Peaks / Signals | Reference |
|---|---|---|
| Mass Spec. (EI) | m/z: 155 (M+), 109, 95, 81 | [2] |
| FT-IR (KBr Wafer) | Data available from Eastman Organic Chemicals (Catalog: 3875) | [2] |
| ¹H NMR | Spectrum available | [8] |
| ¹³C NMR | Spectrum available |[8] |
Experimental Protocols
Synthesis via Nitration of Resorcinol
A common method for synthesizing 2-Nitroresorcinol involves the direct nitration of resorcinol. One documented protocol uses a phosphate buffer system with a specific catalyst.[5][9]
Protocol:
-
Dissolution: At room temperature, dissolve 1 mmol of resorcinol in 40 mL of a phosphate buffer solution (pH=7).[5][9]
-
Nitrite Addition: Add 60 mmol of sodium nitrite to the solution.[5][9]
-
Peroxide Addition: After 15 minutes, add a solution of 4 mmol of hydrogen peroxide dissolved in 10 mL of the phosphate buffer to the reaction system.[5][9]
-
Catalyst Introduction: Introduce 0.06 g of Fe-Al-MCM-41 molecular sieves to initiate the reaction.[5][9]
-
Reaction: Stir the reaction mixture for 80 minutes at room temperature.[5][9]
-
Extraction: Following the reaction, extract the filtrate with ethyl acetate (2 x 80 mL).[5]
-
Purification: Combine the organic phases, concentrate under reduced pressure, and purify using column chromatography (silica gel, eluent: petroleum ether and acetone 1:1 v/v).[5]
This method yields both 2-nitroresorcinol (27.4% yield) and 4-nitroresorcinol (23.5% yield).[5]
Caption: Workflow for the synthesis of 2-Nitroresorcinol.
Synthesis using a Sulfonic Acid Blocking Group
An alternative synthesis strategy involves using a sulfonic acid group (–SO₃H) as a blocking group to direct nitration to the desired position, followed by desulfonation.[10] This method can improve yield and selectivity compared to direct nitration, which often produces multiple byproducts.[11] The process typically involves sulfonation of resorcinol, followed by a mixed-acid nitration, and finally removal of the sulfonic group via steam distillation to yield the final product.[10][11]
Purification
Recrystallization from aqueous ethanol is a cited method for the purification of 2-Nitroresorcinol.[5]
Reactivity, Applications, and Biological Significance
2-Nitroresorcinol is a versatile intermediate in organic synthesis. The presence of the nitro group makes it reactive and useful for producing dyes, pharmaceuticals, and agrochemicals.[1] The hydroxyl groups confer weak acidic properties and allow for participation in electrophilic aromatic substitution reactions.[1]
Key Applications:
-
Synthesis Intermediate: It serves as a starting material for preparing compounds like 4-Hydroxy-2-benzoxazolone (HBOA).[5]
-
Analytical Chemistry: It can be used as a reagent for the detection of certain metal ions.[1][4]
-
Dyes and Pigments: It is a key intermediate in the production of dyes, particularly for the textile industry.[4]
-
Polymer Additives: The compound is used to enhance the thermal stability and mechanical properties of polymers.[4]
-
Research: It is a good subject for studying intramolecular hydrogen bonding.[5]
Caption: Key application pathways for 2-Nitroresorcinol.
Safety and Handling
2-Nitroresorcinol is considered hazardous and requires careful handling. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[2][12]
Table 4: GHS Hazard Information
| Hazard Class | Category | Code | Description | Reference |
|---|---|---|---|---|
| Acute Toxicity, Oral | 4 | H302 | Harmful if swallowed | [2] |
| Acute Toxicity, Dermal | 4 | H312 | Harmful in contact with skin | [2] |
| Acute Toxicity, Inhalation | 4 | H332 | Harmful if inhaled | |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation | [2] |
| Serious Eye Damage/Irritation | 2 | H319 | Causes serious eye irritation | [2] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | May cause respiratory irritation |[12] |
Handling and Storage:
-
Precautions: Avoid contact with skin and eyes. Use in a well-ventilated area and avoid dust formation.[12][13] Wear appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[13] Keep away from incompatible materials.[12] Store locked up.[7][13]
References
- 1. CAS 601-89-8: 2-Nitroresorcinol | CymitQuimica [cymitquimica.com]
- 2. 2-Nitroresorcinol | C6H5NO4 | CID 11760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Nitroresorcinol, 98% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-Nitroresorcinol | 601-89-8 [chemicalbook.com]
- 6. chemwhat.com [chemwhat.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 2-Nitroresorcinol(601-89-8) 1H NMR spectrum [chemicalbook.com]
- 9. 2-Nitroresorcinol synthesis - chemicalbook [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. CN103910637A - Method of synthesizing 2-nitroresorcinol by utilizing silica gel as assistant dehydrant - Google Patents [patents.google.com]
- 12. fishersci.com [fishersci.com]
- 13. Page loading... [guidechem.com]
